molecular formula C22H26N2O3 B2808849 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351649-13-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2808849
CAS No.: 1351649-13-2
M. Wt: 366.461
InChI Key: SBAPYOWQGOBWPZ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is an organic compound that features a cyclohexene ring, a naphthalene ring, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the cyclohexene derivative: Starting with cyclohexene, an appropriate alkylation reaction introduces the ethyl group.

    Naphthalene derivative preparation: The naphthalene ring is functionalized to introduce the hydroxyethyl group.

    Oxalamide formation: The final step involves the reaction of the cyclohexene and naphthalene derivatives with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of polymers or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohexyl)ethyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(naphthalen-1-yl)ethyl)oxalamide

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the presence of both a cyclohexene and a naphthalene ring, which can impart distinct chemical and physical properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(19-12-6-10-17-9-4-5-11-18(17)19)15-24-22(27)21(26)23-14-13-16-7-2-1-3-8-16/h4-7,9-12,20,25H,1-3,8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPYOWQGOBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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